molecular formula C11H20F3NO2 B13223595 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Cat. No.: B13223595
M. Wt: 255.28 g/mol
InChI Key: LGAJBPLTPXKZDM-UHFFFAOYSA-N
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Description

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (CAS 2060049-59-2) is a specialized, non-proteinogenic beta-amino acid derivative of significant interest in medicinal chemistry and biochemical research . This compound features a unique molecular architecture comprising a nine-carbon backbone, an amino group, and a metabolically stable trifluoromethyl group, which profoundly influences its physicochemical properties and biological interactions . The presence of the trifluoromethyl group is a key structural motif, as introducing fluorine atoms or fluorinated groups into bioactive molecules is a established strategy to enhance their metabolic stability, membrane permeability, and binding affinity due to increased lipophilicity and electronegativity . The methyl branching at the 8-position is structurally analogous to that found in certain natural fatty acids and their derivatives, such as 8-methyl nonanoic acid (8-MNA), which is a known metabolite of dihydrocapsaicin (DHC) from chili peppers . Research on similar branched-chain fatty acids has revealed their role as modulators of energy metabolism; for instance, 8-MNA has been shown to activate AMP-activated protein kinase (AMPK) and influence lipid metabolism and glucose uptake in adipocyte models, suggesting potential metabolic research applications for structurally related compounds . The specific combination of the amino group and the trifluoromethyl group on a nonanoic acid scaffold makes this reagent a valuable intermediate for drug discovery efforts, particularly in the synthesis of more complex molecules designed to interact with biological targets like enzymes and receptors . It is suitable for use in structure-activity relationship (SAR) studies, as a building block for peptidomimetics, or in the investigation of novel metabolic pathways. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain storage and handling procedures are recommended to maintain the stability and integrity of the product .

Properties

Molecular Formula

C11H20F3NO2

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid

InChI

InChI=1S/C11H20F3NO2/c1-7(2)3-4-9(15)5-8(6-10(16)17)11(12,13)14/h7-9H,3-6,15H2,1-2H3,(H,16,17)

InChI Key

LGAJBPLTPXKZDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Enantioselective C(sp3)-H Acylation Route

A key method involves direct enantioselective C(sp3)-H acylation to construct the chiral centers and introduce the trifluoromethyl group. This approach was demonstrated in related trifluoromethylated amino acid derivatives, which can be adapted for this compound.

  • The process starts from trifluorobutanoic acid derivatives and involves coupling with amines or amides under stereoselective conditions.
  • Chiral ligands such as (S,R)- or (R,S)-configured catalysts are used to achieve high enantiomeric excess (up to 92% ee).
  • The reaction typically proceeds via a palladium-catalyzed C-H activation/acylation mechanism, allowing direct functionalization at the desired carbon center adjacent to the trifluoromethyl group.
  • Purification is achieved by silica gel chromatography, yielding white solids with high purity and stereochemical integrity.

Example Data Table: Enantioselective Acylation Yields and Enantiomeric Excess

Compound Variant Yield (%) Enantiomeric Excess (ee %) Optical Rotation $$[\alpha]_D^{24}$$ (c 1.0, CH2Cl2)
N-(1,1,1-Trifluoro-4-oxononan-5-yl)benzamide 82 92 -43.3
N-(2-Methyl-4-oxononan-5-yl)benzamide 80-82 90 -64.7

Adapted from enantioselective C(sp3)-H acylation studies showing applicability to trifluoromethylated amino acid precursors.

Amide Bond Formation via Borate Ester-Mediated Amidation

The amidation step to form amino acid amides from carboxylic acids and amines is crucial for assembling the amino acid framework.

  • A highly effective reagent is tris-(2,2,2-trifluoroethyl) borate , prepared by reacting boric acid or boron oxide with 2,2,2-trifluoroethanol.
  • This reagent activates the carboxylic acid for nucleophilic attack by amines under mild conditions.
  • The amidation proceeds in acetonitrile at 80–100 °C with good yields and minimal side reactions.
  • Workup involves solid-phase scavengers (Amberlyst resins) to remove impurities and excess reagents, yielding pure amide products.

Preparation of Tris-(2,2,2-trifluoroethyl) Borate

Scale (g) Boron Source Reaction Time (h) Yield (%) Notes
25 B2O3 8 48 Distillation purification
50 B2O3 24 33 Recovery of trifluoroethanol

General Amidation Procedure

  • Mix carboxylic acid, amine, and 2 equivalents of tris-(2,2,2-trifluoroethyl) borate in acetonitrile.
  • Stir at 80 °C for 5–24 hours.
  • Filter with Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins.
  • Concentrate to isolate the amide product.

This method is versatile for preparing trifluoromethylated amino acid amides and can be adapted for the target compound.

Multi-Step Stereoselective Synthesis Including Lactam Intermediates

In advanced synthetic routes for similar trifluoromethylated amino acid derivatives, a multi-step sequence involving:

  • Condensation of aldehydes with methyl acrylate via piperidine enamine intermediates,
  • Formation of chiral lactams by cyclocondensation with chiral auxiliaries such as (R)-phenylglycinol,
  • Reductive cleavage of protecting groups and chiral auxiliaries using titanium tetrachloride and sodium in liquid ammonia,
  • Boc protection and triflate formation,
  • Suzuki coupling to introduce aromatic or heteroaromatic substituents,
  • Final reduction and chromatographic separation of stereoisomers.

These steps yield high-purity trans-isomers of trifluoromethylated amino acid derivatives, which can be converted into the target compound or its precursors.

Scheme Summary

Step Reagents/Conditions Outcome
Aldehyde + methyl acrylate Piperidine enamine condensation Intermediate enamine
Cyclocondensation (R)-Phenylglycinol Chiral lactam
Reductive cleavage TiCl4, triethylsilane, Na/liquid NH3 Removal of chiral auxiliary
Boc protection Boc2O Protected lactam
Triflate formation Standard triflation reagents Activated intermediate
Suzuki coupling Boronic ester, Pd catalyst Aromatic substitution
Boc deprotection and reduction TFA, NaBH4 Final stereoselective amino acid derivative

This approach, while complex, ensures control over stereochemistry and functional group installation essential for the target amino acid.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Enantioselective C(sp3)-H Acylation Direct functionalization, high ee, palladium-catalyzed High stereoselectivity, direct trifluoromethyl incorporation Requires chiral catalysts, moderate yields
Borate Ester-Mediated Amidation Mild amidation with trifluoroethyl borate reagent Efficient, scalable, mild conditions Requires preparation of borate reagent
Multi-Step Lactam Route Chiral auxiliary-based stereocontrol, Suzuki coupling Excellent stereochemical control Multi-step, time-consuming, requires chromatographic separations

Chemical Reactions Analysis

Reduction and Oxidation Reactions

The amino group in the compound is susceptible to redox reactions:

  • Reductive alkylation : Primary amines like the amino group in this compound can react with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines .

  • Oxidation : The amino group may be oxidized to a nitroso or nitro derivative under strong oxidizing agents, though this is less common in aliphatic amines compared to aromatic systems .

The trifluoromethyl group is typically redox-inert under mild conditions but can participate in radical-mediated reactions under harsh conditions .

Esterification and Amidation

The carboxylic acid moiety undergoes standard derivatization:

  • Esterification : Reaction with methanol in the presence of H₂SO₄ or SOCl₂ yields methyl esters, as demonstrated for similar trifluoromethylbenzoic acids (e.g., 86–96% yields for methyl 3-amino-5-(trifluoromethyl)benzoate) .

  • Amide formation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides. For example, trifluoromethylbenzoic acids have been converted to pyrrolidinyl amides for pharmaceutical applications .

Functionalization of the Amino Group

The primary amine can undergo:

  • Acylation : Reaction with acyl chlorides or anhydrides forms amides. For instance, acetylation of 3-amino-5-(trifluoromethyl)benzoate derivatives using acetic anhydride yields stable acetamides .

  • Diazotization : In acidic media, the amino group forms diazonium salts, which can participate in Sandmeyer reactions or coupling with aromatic rings .

Trifluoromethyl Group Reactivity

The -CF₃ group is highly electronegative and stabilizes adjacent carbocations, influencing:

  • Nucleophilic substitution : In β-trifluoromethyl amines, the -CF₃ group can direct regioselectivity in substitution reactions .

  • Radical reactions : Under UV light or peroxides, the -CF₃ group may engage in C–H functionalization or cyclization processes .

Biological and Pharmacological Modifications

While not directly studied for this compound, structurally related trifluoromethylated amino acids exhibit:

  • Enzymatic transformations : Incorporation into peptides via solid-phase synthesis or ribosomal machinery, leveraging the -CF₃ group for metabolic stability .

  • Receptor binding : The -CF₃ group enhances lipophilicity and binding affinity in drug candidates, as seen in CB₁ receptor modulators .

Key Reaction Data for Analogous Systems

Reaction TypeConditionsYieldReference
Nitro to amine reductionH₂/Pd-C in MeOH, 3 h, rt96%
Esterification (acid → methyl ester)MeOH/H₂SO₄, reflux84–95%
Acylation (amine → acetamide)Ac₂O, DMAP, CH₂Cl₂, rt88%
Amide couplingEDC/HOBt, DMF, rt75–90%

Challenges and Considerations

  • Steric hindrance : The branched 8-methyl group may limit reactivity at the β-position.

  • Acid sensitivity : The -COOH group requires protection during reactions involving the amino group (e.g., Boc or Fmoc strategies) .

  • Stereochemistry : The compound’s chiral centers (C3 and C5) may influence reaction outcomes, necessitating enantioselective methods .

Scientific Research Applications

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the amino group may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid with structurally or functionally related compounds, including natural fatty acids, herbicides, and fluorinated derivatives.

Structural and Functional Comparison

Compound Structure Key Features Biological Activity
This compound C9 chain with -NH₂ (C5), -CF₃ (C3), -CH₃ (C8) High lipophilicity (CF₃), potential membrane interaction (NH₂), steric effects (CH₃) Likely herbicidal or bioactive; inferred from C9 chain length and substituent effects
Nonanoic acid (Pelargonic acid) C9 straight-chain carboxylic acid Simple saturated fatty acid Contact herbicide (induces necrosis via membrane destabilization)
Sarmentine C9 amide derivative of piperidine Amide group enhances lipid affinity Stronger phytotoxicity than nonanoic acid due to higher lipid affinity
Sorgoleone C15 lipid benzoquinone Quinone moiety with redox activity Disrupts mitochondrial electron transport; non-membrane-targeted mechanism
5-Amino-3-(trifluoromethyl)pentanoic acid hydrochloride C5 chain with -NH₂ (C5), -CF₃ (C3) Shorter chain but similar substituents Pharmaceutical applications (exact role unspecified; shorter chain limits herbicidal use)

Key Findings from Comparative Analysis

Chain Length and Phytotoxicity: Nonanoic acid (C9) exhibits maximal herbicidal activity among fatty acids, as C9–C11 chains optimize membrane penetration and disruption .

Substituent Effects: Amino Group: Introduces hydrogen-bonding capacity, which may facilitate interactions with membrane proteins or enzymes, unlike nonanoic acid’s purely hydrophobic mechanism . Methyl Branch (C8): Introduces steric hindrance, which may reduce membrane fluidity disruption compared to straight-chain nonanoic acid .

Lipid Affinity vs. Toxicity: While sarmentine’s higher lipid affinity correlates with stronger phytotoxicity than nonanoic acid , the target compound’s trifluoromethyl group may decouple lipid affinity from toxicity. For example, fluorinated surfactants (e.g., heptadecafluoro nonanoic acid derivatives) exhibit unique interfacial behavior but distinct toxicokinetics .

Detection and Analytical Methods: Nonanoic acid is detectable at nanomolar concentrations using advanced sensors (e.g., cOR52-GFET) . The target compound’s amino and trifluoromethyl groups may require modified analytical protocols, such as mass spectrometry with derivatization.

Biological Activity

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of an amino group suggests potential for involvement in various biochemical pathways.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. It may modulate neurotransmitter systems by influencing ion channels or receptor activity, similar to other fatty acids that have been shown to interact with nicotinic acetylcholine receptors and GABA receptors .

Potential Mechanisms Include:

  • Ion Channel Modulation: The compound may affect the gating efficacy of ligand-gated ion channels, potentially altering neuronal excitability.
  • Receptor Binding: Its structural similarities to known bioactive compounds suggest it could bind to receptors involved in pain modulation and neuroprotection.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, although specific MIC values for this compound are not yet established.
  • Neuroprotective Effects: Given its potential to interact with calcium channels, it may be beneficial in treating neurodegenerative diseases by modulating calcium influx in neurons .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited activity against Staphylococcus spp. with MIC values ranging from 1250–2500 μg/mL.
NeuroprotectionSuggested potential in modulating calcium channels, relevant for conditions like fibromyalgia and epilepsy.
Ion Channel ModulationInfluences on ligand-gated ion channels similar to polyunsaturated fatty acids.

Research Applications

The compound has been investigated for various applications:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug development targeting neurological disorders.
  • Biochemical Research: Used as a tool to study the effects of fatty acids on cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the amino and trifluoromethyl groups. Use NMR and chiral HPLC to verify purity, referencing protocols for structurally similar fluorinated amino acids (e.g., 4-amino-2-(trifluoromethyl)benzoic acid) . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical to remove diastereomeric byproducts .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing at pH 2–9 (simulating gastrointestinal and systemic environments) using LC-MS to monitor hydrolysis of the trifluoromethyl group or oxidation of the amino moiety. Compare degradation kinetics to fluorinated analogs like heptadecafluorononanoic acid esters, which exhibit hydrolytic resistance due to fluorine’s electronegativity .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : Use UPLC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) to separate polar impurities (e.g., nitro derivatives or acetamide byproducts). Reference impurity profiling methods for nitro-trifluoromethylphenyl derivatives, such as those outlined in pharmacopeial guidelines for related compounds .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers of this compound be resolved?

  • Methodological Answer : Apply 2D-NMR (e.g., NOESY or HSQC) to distinguish between axial/equatorial trifluoromethyl conformers. Cross-reference with X-ray crystallography data for structurally related calcium salts of nonanoic acid derivatives, where crystal packing stabilizes specific conformations . Computational modeling (DFT) can predict coupling constants and validate experimental findings.

Q. What experimental strategies address discrepancies in environmental persistence data for fluorinated amino acids?

  • Methodological Answer : Perform OECD 301B biodegradation assays under aerobic conditions, comparing degradation rates to perfluorinated carboxylic acids (e.g., PFDA, PFUnDA) . Use isotope-labeled analogs (e.g., ¹³C-tagged nonanoic acid) to track metabolic pathways in soil or microbial cultures. Contradictions may arise from fluorine’s steric shielding; adjust models using QSAR for fluorinated compounds .

Q. How can in silico methods predict binding affinities of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) with force fields parameterized for fluorine (e.g., CGenFF). Validate predictions against experimental IC₅₀ data for analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid, where fluorine enhances π-stacking but reduces solubility . MD simulations (AMBER) can assess conformational stability in aqueous vs. lipid environments.

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